molecular formula C21H17NO5 B14301204 Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate CAS No. 118620-38-5

Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B14301204
CAS No.: 118620-38-5
M. Wt: 363.4 g/mol
InChI Key: XRGNWPYYTUJQJP-UHFFFAOYSA-N
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Description

Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and two ester groups attached to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzoyl chloride with 2-phenylpyrrole-3,4-dicarboxylic acid dimethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted esters.

Scientific Research Applications

Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Diethyl 3,4-pyrroledicarboxylate
  • 1-Phenyl-2,5-dimethylpyrrole
  • 1-Benzoyl-2,5-dimethyl-1H-pyrrole-3,4-diyl

Comparison: Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

118620-38-5

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

dimethyl 1-benzoyl-2-phenylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C21H17NO5/c1-26-20(24)16-13-22(19(23)15-11-7-4-8-12-15)18(17(16)21(25)27-2)14-9-5-3-6-10-14/h3-13H,1-2H3

InChI Key

XRGNWPYYTUJQJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=C1C(=O)OC)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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